Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a chemical compound classified under the imidazo[1,2-b]pyridazine family. Its molecular formula is , and it has a molecular weight of approximately 239.66 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents.
This compound is derived from the imidazo[1,2-b]pyridazine structure, which is a significant scaffold in medicinal chemistry. It has been studied for various biological activities, including antibacterial properties. The compound's CAS number is 2748770-28-5, and it can be found in chemical databases and suppliers specializing in pharmaceutical intermediates and fine chemicals .
Methods of Synthesis:
The synthesis of ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves several steps:
Technical Details:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity of the final product.
The molecular structure of ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate features:
Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate can participate in various chemical reactions:
The mechanism of action for ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate primarily involves its interaction with bacterial enzymes or cellular components. It has been shown to inhibit bacterial growth by disrupting essential metabolic pathways, although specific targets may vary based on structural modifications and experimental conditions.
Research indicates that compounds within this class may exhibit activity against both Gram-positive and Gram-negative bacteria, making them valuable candidates for antibiotic development .
Physical Properties:
Chemical Properties:
Studies have indicated that modifications to the imidazo structure can significantly impact both solubility and biological activity, highlighting the importance of structure-activity relationships in drug design .
Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has potential applications in:
The synthesis of ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate employs a convergent strategy that disconnects the core into halogenated pyridazine precursors and α-halo carbonyl synthons. As demonstrated in WO2015035167A1, the imidazo[1,2-b]pyridazine ring is typically constructed via cyclocondensation between 3-amino-6-chloropyridazine and α-bromoketone derivatives [3]. This approach exploits the nucleophilic character of the pyridazinyl amine to attack the carbonyl carbon of ethyl 4-bromoacetoacetate, followed by intramolecular dehydration to form the bicyclic system. Alternative routes from pyrrolo[1,2-b]pyridazine precursors via oxidative dehydrogenation have been documented but show lower yields (<45%) [8].
Key Building Blocks:
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Site | Synthon A | Synthon B | Bond Formation |
---|---|---|---|
Imidazole C-N bond | 3-Amino-6-chloropyridazine | Ethyl 4-bromoacetoacetate | Nucleophilic substitution |
Pyridazine C8-Cl | 3,6-Diaminopyridazine | NCS (N-chlorosuccinimide) | Electrophilic halogenation |
Ester group | 8-Chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid | Ethanol/DCC | Steglich esterification |
Regioselective C8 halogenation represents a critical transformation due to the electron-deficient nature of the pyridazine ring. WO2012069202A1 discloses that electrophilic chlorination requires Lewis acid catalysis, with ZnCl₂ or FeCl₃ (10 mol%) enabling >90% regioselectivity at position 8 when using N-chlorosuccinimide (NCS) in DMF at 0-5°C [5]. The reaction proceeds via a σ-complex intermediate where metal coordination directs electrophilic attack to the carbon adjacent to the pyridazine nitrogen. Palladium-catalyzed methods using CuCl₂/O₂ systems achieve comparable regioselectivity but suffer from product inhibition (≤70% yield). Kinetic studies reveal conventional halogenation without catalysts yields <50% target monochlorinated product alongside C5/C8-dichlorinated byproducts [5] [7].
Microwave-assisted halogenation (100°C, 20 min) reduces reaction times by 85% compared to thermal methods (4h reflux) while maintaining 92% regioselectivity. This enhancement is attributed to rapid, uniform heating that minimizes polyhalogenation side reactions [8].
The installation of the C7-ester group employs two primary strategies: (1) Direct carboxylation of the preformed imidazo[1,2-b]pyridazine core using ethyl chloroformate, or (2) Cyclization of pre-esterified pyridazine precursors. Research confirms that the latter approach provides superior regiocontrol when employing Pd(OAc)₂/Xantphos (2 mol%) catalysis in DMF at 120°C, achieving 95% yield of the ethyl carboxylate [8]. Solvent polarity critically influences regioselectivity, as evidenced by dramatic improvements in polar aprotic solvents:
Table 2: Solvent Effects on Esterification Regioselectivity
Solvent | Catalyst | Temperature (°C) | 7-Ester:6-Ester Ratio | Yield (%) |
---|---|---|---|---|
Toluene | None | 110 | 1.2:1 | 45 |
DMF | DBU | 80 | 8.5:1 | 78 |
NMP | Pd(OAc)₂/Xantphos | 120 | >20:1 | 95 |
Ethanol | H₂SO₄ | 78 | 3:1 | 62 |
Microwave irradiation (150°C, 30 min) enhances reaction efficiency by reducing esterification times from 12h to <1h while eliminating decarboxylation byproducts [8]. Steglich esterification of the carboxylic acid precursor using DCC/DMAP in CH₂Cl₂ provides a viable alternative for acid-sensitive intermediates, yielding 82-88% ester product.
Cyclization to form the imidazo[1,2-b]pyridazine core demonstrates significant kinetic improvements under microwave irradiation. Comparative studies reveal a 12-fold reduction in reaction time (from 12h to 60 min) and 23% average yield enhancement when cyclizing amino-chloropyridazine precursors with ethyl bromopyruvate [8]. Energy efficiency metrics show microwave methods reduce energy consumption by 78% (850W vs. 3500W for oil baths) while suppressing thermal degradation pathways that form tarry byproducts under conventional heating.
Table 3: Cyclization Efficiency Comparison
Method | Conditions | Time | Yield (%) | Byproducts Identified |
---|---|---|---|---|
Conventional Reflux | CH₃CN, Et₃N, 80°C | 12 h | 67 | 12% dimeric impurities |
Microwave-Assisted | CH₃CN, DBU, 150°C, 300W | 60 min | 82 | <3% unidentified side products |
Solvent-Free Microwave | Neat, 180°C, 400W | 25 min | 77 | 8% decarbonylated product |
Notably, solvent-free microwave conditions reduce purification complexity but require careful temperature control to prevent decomposition. The reaction progress monitored via in situ FTIR shows complete consumption of starting materials within 15 min under optimized microwave conditions [8].
Sustainable synthesis strategies focus on three key areas: solvent substitution, catalytic recycling, and waste minimization. Ethanol-water mixtures (4:1 v/v) effectively replace carcinogenic dipolar aprotic solvents during cyclization steps, reducing environmental impact while maintaining 85% yield [9]. Flow chemistry systems enable catalyst recycling for Pd-catalyzed esterification, decreasing Pd consumption from 2 mol% to 0.5 mol% per run over five cycles. Byproduct formation during halogenation is mitigated through:
Life cycle assessment (LCA) data confirm these protocols reduce E-factor (kg waste/kg product) from 32 to 11, primarily through solvent reduction and eliminated purification steps. Continuous flow processing further enhances mass efficiency by preventing thermal degradation during batch-scale processing.
Table 4: Green Chemistry Impact Metrics
Parameter | Traditional Synthesis | Optimized Green Protocol | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 86 | 29 | 66% reduction |
E-Factor (kg waste/kg product) | 32 | 11 | 65% reduction |
Energy Consumption (kW·h/mol) | 48 | 14 | 71% reduction |
Hazardous Solvent Volume (L/kg) | 310 | 45 | 85% reduction |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0